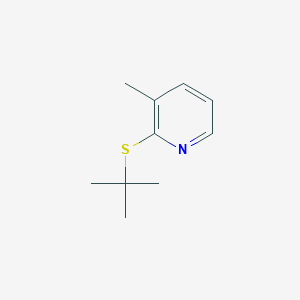
2-tert-butylsulfanyl-3-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-butylsulfanyl-3-methylpyridine is an organic compound with the molecular formula C10H15NS It is a derivative of 3-picoline, where a tert-butylthio group is attached to the second position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylsulfanyl-3-methylpyridine typically involves the introduction of a tert-butylthio group to the 3-picoline molecule. One common method is the reaction of 3-picoline with tert-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-butylsulfanyl-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tert-butylthio group to a thiol or other reduced forms.
Substitution: The tert-butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur compounds.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-tert-butylsulfanyl-3-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-tert-butylsulfanyl-3-methylpyridine depends on its specific interactions with molecular targets. The tert-butylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Picoline: The parent compound without the tert-butylthio group.
2-Picoline: A positional isomer with the methyl group at the second position.
4-Picoline: A positional isomer with the methyl group at the fourth position.
Uniqueness
2-tert-butylsulfanyl-3-methylpyridine is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity. This modification can enhance the compound’s stability, solubility, and potential biological activity compared to its parent compound and other isomers.
Eigenschaften
CAS-Nummer |
18833-87-9 |
|---|---|
Molekularformel |
C10H15NS |
Molekulargewicht |
181.3 g/mol |
IUPAC-Name |
2-tert-butylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3 |
InChI-Schlüssel |
CPVCTMVHEUAOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC(C)(C)C |
Kanonische SMILES |
CC1=C(N=CC=C1)SC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















